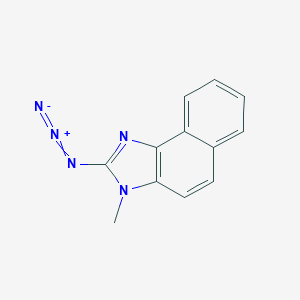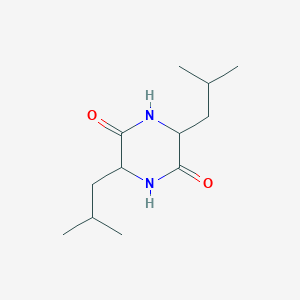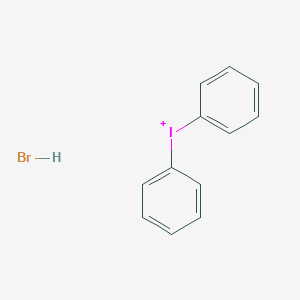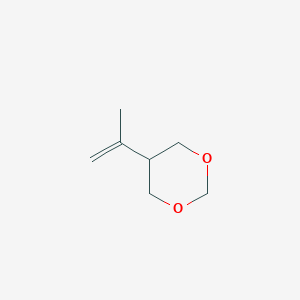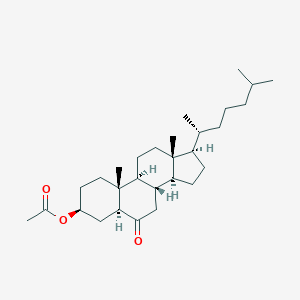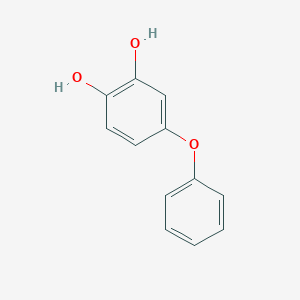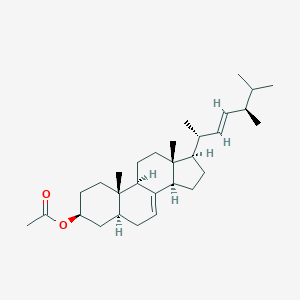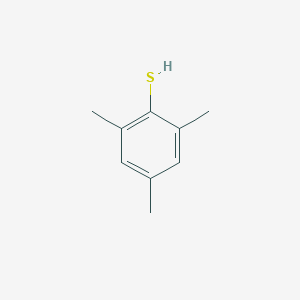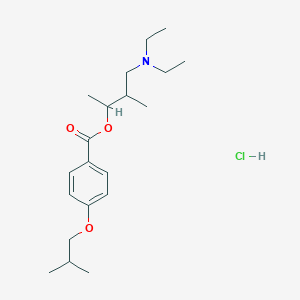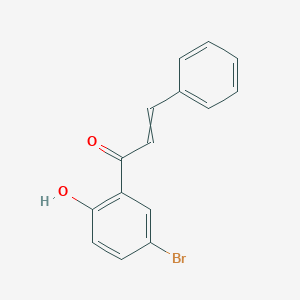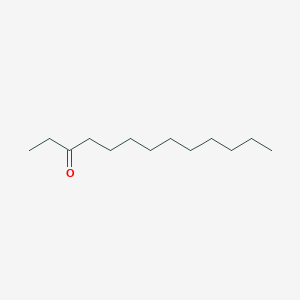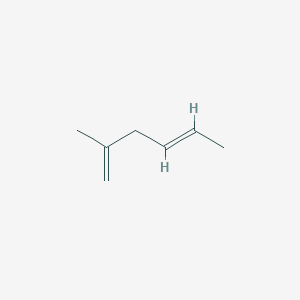
C.I. Pigment Blue 63
Übersicht
Beschreibung
C.I. Pigment Blue 63 is a synthetic organic pigment that is widely used in various industries, including the paint, ink, and plastic industries. It is also known as PB63, and its chemical name is Copper Phthalocyanine Blue. This pigment has a bright blue color and excellent lightfastness, making it a popular choice for many applications.
Wissenschaftliche Forschungsanwendungen
Modification with Graphene and Graphene Oxide
C.I. Pigment Blue 15, a close relative of C.I. Pigment Blue 63, was modified using single-layer graphene and graphene oxide. This modification did not alter the chemical structure of the original pigments but created non-covalent interactions, enhancing color strength and purity, and improving wettability due to hydroxyl and carboxylic acid groups in graphene oxide (Lv et al., 2020).
Encapsulation Using Polymerizable Dispersants
C.I. Pigment blue 15:3, similar to C.I. Pigment Blue 63, was encapsulated using a polymerizable dispersant via emulsion polymerization. This process involved using allyloxy nonyl-phenoxypropanolpolyoxyethyleneetherammonium sulfonate as a dispersant and emulsifier, enhancing stability against environmental factors (Fu et al., 2011).
Surface Treatment with Poly(Ethylene Glycol)
Copper phthalocyanine blue (C.I. Pigment Blue 15:3) was treated with poly(ethylene glycol)s of various molecular weights. This treatment improved the dispersing stability in aqueous media, reduced particle diameter, and enhanced flowability (Tianyong & Chun-long, 1997).
Applications in Cancer Therapy
C-phycocyanin, a natural blue pigment-protein complex, was explored for use in low-level laser therapy against breast cancer cells. It was found to induce cytotoxic stress through reactive oxygen species, causing apoptotic cell death in MDA-MB-231 breast cancer cells (Bharathiraja et al., 2016).
Production and Utility in Biotechnology and Medicine
C-phycocyanin (C-PC) is used for its fluorescent, antioxidative properties and considered healthy in cyanobacterial-based foods. It has expanded applications in biotechnology, diagnostics, foods, and medicine due to improved synthesis procedures and functionality (Eriksen, 2008).
Impact on Mechanical Properties of Polymer Blends
C.I. Pigment Blue, in pigmented Xenoy® blends, acted as nucleating agents, increasing crystallinity and affecting mechanical properties (Fagelman & Guthrie, 2006).
Application in Organic Coatings
A hybrid dye-clay nano-pigment, combining methylene blue and Cloisite 15A, was synthesized and applied in epoxy coatings, showing improved color characteristics and corrosion protection performance compared to conventional organic pigments (Mahmoodi et al., 2017).
Eigenschaften
IUPAC Name |
aluminum;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.Al/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);/q;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYHTBURMMHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10AlN2O8S2+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Food Blue 1-aluminum lake | |
CAS RN |
16521-38-3 | |
| Record name | C.I. Food Blue 1-aluminum lake | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016521383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Blue 63 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



